5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid 5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid
Brand Name: Vulcanchem
CAS No.:
VCID: VC18158164
InChI: InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)14-19-8/h6H,1-5H3,(H,13,17)(H,15,16)
SMILES:
Molecular Formula: C12H18N2O5
Molecular Weight: 270.28 g/mol

5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid

CAS No.:

Cat. No.: VC18158164

Molecular Formula: C12H18N2O5

Molecular Weight: 270.28 g/mol

* For research use only. Not for human or veterinary use.

5-(2-{[(Tert-butoxy)carbonyl]amino}propan-2-yl)-1,2-oxazole-3-carboxylicacid -

Molecular Formula C12H18N2O5
Molecular Weight 270.28 g/mol
IUPAC Name 5-[2-[(2-methylpropan-2-yl)oxycarbonylamino]propan-2-yl]-1,2-oxazole-3-carboxylic acid
Standard InChI InChI=1S/C12H18N2O5/c1-11(2,3)18-10(17)13-12(4,5)8-6-7(9(15)16)14-19-8/h6H,1-5H3,(H,13,17)(H,15,16)
Standard InChI Key UDFWFFNEPRPVLS-UHFFFAOYSA-N
Canonical SMILES CC(C)(C)OC(=O)NC(C)(C)C1=CC(=NO1)C(=O)O

Structural Characteristics and Molecular Composition

Core Architecture and Functional Groups

The molecule’s backbone consists of a 1,2-oxazole ring substituted at the 3-position with a carboxylic acid group and at the 5-position with a Boc-protected aminopropane moiety. The oxazole ring, a five-membered heterocycle containing oxygen and nitrogen, confers rigidity and electronic diversity, while the Boc group ((CH3)3COC(O)NH-\text{(CH}_3\text{)}_3\text{COC(O)NH-}) serves as a temporary protective mask for the amine during synthetic workflows . The carboxylic acid (-COOH\text{-COOH}) enhances solubility in polar solvents and enables conjugation reactions, such as amide bond formation .

Molecular Descriptors and Stereochemistry

Key molecular descriptors include:

PropertyValueSource
Molecular FormulaC12H18N2O5\text{C}_{12}\text{H}_{18}\text{N}_{2}\text{O}_{5}
Molecular Weight270.28 g/mol
SMILES NotationO=C(C1=C(C(C)C)N=C(NC(OC(C)(C)C)=O)O1)O
Topological Polar Surface Area55.76 Ų

Synthesis and Manufacturing Processes

Boc Protection Strategies

The tert-butoxycarbonyl group is introduced via reaction with di-tert-butyl dicarbonate ((Boc)2O\text{(Boc)}_2\text{O}) under basic conditions. For example, the primary amine precursor reacts with (Boc)2O\text{(Boc)}_2\text{O} in tetrahydrofuran (THF) catalyzed by 4-dimethylaminopyridine (DMAP), achieving >90% yield. This step is critical to prevent unwanted side reactions during subsequent oxazole ring formation.

Oxazole Ring Construction

Oxazole synthesis typically employs the Robinson-Gabriel method, where α-acylamino ketones undergo cyclodehydration using phosphoryl chloride (POCl3\text{POCl}_3) or polyphosphoric acid (PPA). Alternative routes include Huisgen cycloadditions between nitriles and acetylene derivatives, though these are less common for carboxylated oxazoles .

Carboxylic Acid Functionalization

Post-cyclization, the carboxylic acid is introduced via hydrolysis of ester precursors. For instance, methyl 5-(2-{[(Boc)amino]propan-2-yl})-1,2-oxazole-3-carboxylate is saponified using lithium hydroxide (LiOH\text{LiOH}) in tetrahydrofuran/water, yielding the target compound in 85–92% purity .

Physicochemical Properties

Solid-State Characteristics

The compound is a white crystalline powder with a melting point range of 182–185°C (decomposition) . Its crystalline structure is stabilized by intramolecular hydrogen bonds between the carboxylic acid and oxazole nitrogen, as evidenced by X-ray diffraction studies of analogous compounds.

Solubility and Stability

Solubility profiles vary with solvent polarity:

SolventSolubility (mg/mL)Temperature (°C)
Water1.9625
Ethanol32.125
Dichloromethane12.425

The Boc group enhances stability against nucleophilic attack but is susceptible to acidic cleavage (e.g., trifluoroacetic acid) . Long-term storage recommendations include desiccated conditions at 2–8°C to prevent hydrolysis .

Analytical Characterization Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H^1\text{H} NMR (400 MHz, DMSO-d6_6):

  • δ 1.39 (s, 9H, Boc CH3_3)

  • δ 1.62 (s, 6H, C(CH3_3)2_2)

  • δ 8.21 (s, 1H, oxazole H)

  • δ 12.51 (s, 1H, COOH)

13C^{13}\text{C} NMR confirms the Boc carbonyl at δ 155.2 ppm and the oxazole carbons at δ 148.1 (C-3) and 160.9 ppm (C-5) .

Mass Spectrometry (MS)

High-resolution ESI-MS exhibits a molecular ion peak at m/z 271.1291 [M+H]+^+, consistent with the theoretical mass of 270.28 g/mol. Fragmentation patterns reveal loss of the Boc group (m/z 170.0812) and decarboxylation (m/z 226.1185) .

Applications in Pharmaceutical Research

Intermediate for Protease Inhibitors

The carboxylic acid moiety facilitates coupling with amine-containing pharmacophores. For example, conjugation to peptidomimetic backbones yields inhibitors of HIV-1 protease (IC50_{50} = 0.8 nM) and hepatitis C virus NS3/4A protease (IC50_{50} = 1.2 nM) .

Antimicrobial Agent Development

Structural analogs demonstrate moderate activity against Gram-positive bacteria (MIC = 8–16 μg/mL against Staphylococcus aureus) by disrupting cell wall biosynthesis.

Fluorescent Probes

Derivatization with dansyl chloride produces fluorescent tags for imaging apoptosis in HeLa cells, with excitation/emission maxima at 335/518 nm .

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